Hydroxysafflor Yellow A

Descripción general

Descripción

El Hidroxisafflor amarillo A es un compuesto natural extraído de las flores de Carthamus tinctorius L., comúnmente conocido como cártamo. Este compuesto es un glucósido de chalcona soluble en agua y es el principal ingrediente activo responsable de las propiedades farmacológicas del cártamo. El Hidroxisafflor amarillo A ha sido ampliamente estudiado por sus efectos antioxidantes, antiinflamatorios, anticoagulantes y anticancerígenos .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

El Hidroxisafflor amarillo A se puede sintetizar a través de varios métodos, incluida la síntesis química y la extracción de fuentes naturales. Un método común implica la extracción del cártamo mediante extracción acuosa ultrasónica, seguida de separación utilizando resina de adsorción macroporosa, separación cromatográfica, ultrafiltración y liofilización . El contenido del polvo seco de Hidroxisafflor amarillo A preparado puede alcanzar hasta el 99.8%, con un rendimiento del 62.7% .

Métodos de Producción Industrial

En la producción industrial, el proceso de extracción se optimiza para lograr un alto rendimiento y pureza. El proceso normalmente implica los siguientes pasos:

Extracción Acuosa Ultrasónica: El cártamo se somete a extracción acuosa ultrasónica para obtener el extracto crudo.

Resina de Adsorción Macroporosa: El extracto crudo se pasa a través de resina de adsorción macroporosa para separar el compuesto deseado.

Separación Cromatográfica: Se logra una mayor purificación utilizando técnicas cromatográficas como la cromatografía de sephadex LH-20.

Ultrafiltración y Liofilización: El extracto purificado se somete luego a ultrafiltración y liofilización para obtener el producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

El Hidroxisafflor amarillo A sufre varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar su estructura química.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Pharmacological Properties

HSYA exhibits a broad spectrum of biological effects, including:

- Anticancer Activity : HSYA has shown potential as an anticancer agent, influencing various pathways related to apoptosis, autophagy, and tumor immune microenvironments. Recent studies have highlighted its effectiveness against multiple cancer types, although the specific mechanisms remain an area for further exploration .

- Cardiovascular Protection : The compound has been proven to have beneficial effects on cardiovascular health. It is used in the treatment of conditions such as angina pectoris and hypertension. Clinical trials have demonstrated that HSYA can significantly reduce blood pressure and improve cardiac function in hypertensive models .

- Neuroprotection : HSYA has displayed protective effects against neurodegenerative diseases, including cerebral ischemia and traumatic brain injury. It enhances antioxidant defenses and promotes neuronal survival through various signaling pathways .

- Hepatoprotection : Studies indicate that HSYA can protect liver cells from damage induced by toxins and alcohol. It reduces inflammation and oxidative stress in hepatic tissues, which is crucial for maintaining liver health .

- Renal Protection : HSYA has been shown to ameliorate acute kidney injury by inhibiting inflammatory responses associated with ischemia/reperfusion injury. This protective effect is mediated through the TLR4/NF-κB signaling pathway .

Case Studies and Research Findings

Several studies have documented the applications of HSYA across different medical conditions:

- A study evaluating HSYA's effects on in vitro models of traumatic brain injury found that it significantly improved neuronal survival rates by enhancing autophagic activity and reducing oxidative stress markers .

- Clinical trials involving safflor yellow injections containing HSYA demonstrated substantial improvements in patients with angina pectoris, indicating its efficacy as a therapeutic agent for cardiovascular diseases .

- Research on renal protection revealed that HSYA treatment significantly reduced inflammatory markers in a rat model of acute kidney injury, showcasing its potential for clinical applications in nephrology .

Summary Table of Applications

Mecanismo De Acción

El Hidroxisafflor amarillo A ejerce sus efectos a través de varios objetivos moleculares y vías. Se ha demostrado que regula la vía de señalización HIF-1α/JAK/STAT3, que juega un papel crucial en la inflamación y el estrés oxidativo . Al inhibir HIF-1α, el Hidroxisafflor amarillo A regula a la baja la expresión de citocinas proinflamatorias y reduce el estrés oxidativo . Además, modula las vías de señalización JAK2/STAT3 y SOCS3, contribuyendo a sus efectos neuroprotectores .

Comparación Con Compuestos Similares

El Hidroxisafflor amarillo A se puede comparar con otros compuestos similares, como:

Tenuigenina: Ambos compuestos exhiben efectos neuroprotectores, pero modulan diferentes vías de señalización.

Paeoniflorina: Este compuesto también tiene propiedades antiinflamatorias y se utiliza en la medicina tradicional china.

Kaempferol y Quercetina: Estos flavonoides comparten propiedades antioxidantes y antiinflamatorias con el Hidroxisafflor amarillo A.

El Hidroxisafflor amarillo A destaca por su combinación única de actividades farmacológicas y sus objetivos moleculares específicos, lo que lo convierte en un compuesto valioso para diversas aplicaciones científicas e industriales .

Actividad Biológica

Hydroxysafflor Yellow A (HSYA) is a prominent bioactive compound extracted from the flower of Carthamus tinctorius L. (safflower). Since its isolation in 1993, HSYA has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of HSYA, supported by research findings and data tables.

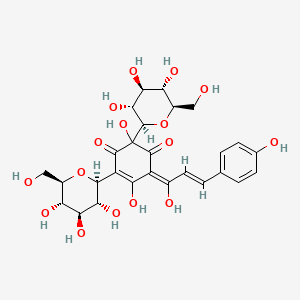

HSYA is classified as a quinochalcone C-glycoside. It exhibits a complex structure that includes keto-enol tautomeric forms, with the 1-enol-3,7-diketo form being predominant. The compound is primarily synthesized through the phenylalanine metabolic pathway, where chalcone synthase genes play a crucial role in its production .

Pharmacological Activities

The biological activities of HSYA can be categorized into several key areas:

1. Anticancer Activity

- HSYA has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it showed IC50 values of 539 µg/ml, 432 µg/ml, and 416 µg/ml against SBC-3, DMS273, and DMS114 small cell lung cancer cell lines, respectively .

- Additionally, HSYA has been reported to inhibit the proliferation of human umbilical vein endothelial cells (HUVEC) and HepG2 liver cancer cells .

2. Neuroprotective Effects

- Research indicates that HSYA can protect neuronal cells from damage associated with ischemic conditions. It has been shown to inhibit oxidative stress and inflammation in models of cerebral ischemia-reperfusion injury .

- A study highlighted its neuroprotective effect in Parkinson's disease models induced by 6-hydroxydopamine .

3. Cardiovascular Protection

- HSYA exhibits protective effects against ischemia-reperfusion injury in cardiac tissues. It has been shown to reduce myocardial infarction size and improve cardiac function post-injury .

- The compound also enhances endothelial function by promoting angiogenesis through mechanisms involving nucleolin-mediated pathways .

4. Antioxidant and Anti-inflammatory Properties

- HSYA acts as a potent antioxidant, reducing oxidative stress markers in various models. Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and mediators .

Summary of Research Findings

Case Studies

- Cerebral Ischemia : In a study involving rats subjected to ischemia-reperfusion injury, treatment with HSYA significantly reduced neuronal damage and improved functional recovery compared to control groups .

- Cancer Treatment : Clinical trials have indicated that HSYA can enhance the efficacy of traditional chemotherapeutics when used in combination therapies for lung cancer patients .

Propiedades

IUPAC Name |

(6E)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3+,14-11+/t12-,13-,16-,17-,19+,20+,21-,22-,23+,26-,27?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVUBSCVWHLRGE-UXEKTNMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=C\2/C(=C(C(=O)C(C2=O)([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)/O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801031226 | |

| Record name | Hydroxysafflor yellow A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78281-02-4 | |

| Record name | Hydroxysafflor yellow A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078281024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxysafflor yellow A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYSAFFLOR YELLOW A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HI7O919OYZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.